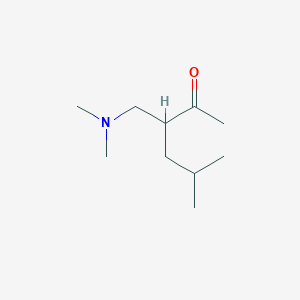

3-((Dimethylamino)methyl)-5-methylhexan-2-on

Übersicht

Beschreibung

3-((Dimethylamino)methyl)-5-methylhexan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group attached to a methylhexanone backbone

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

3-((Dimethylamino)methyl)-5-methylhexan-2-on: wurde auf seine potenzielle Verwendung als antibakterielles Mittel untersucht. Amphiphile Copolymere, die diese Verbindung enthalten, haben eine wirksame Hemmung des Bakterienwachstums gezeigt. Beispielsweise wurden Copolymere, die unter Verwendung dieser Verbindung synthetisiert wurden, gegen Gram-positive Staphylococcus aureus und Gram-negative Escherichia coli getestet, wobei signifikante Hemmzonen festgestellt wurden, was auf eine potenzielle Anwendung bei der Entwicklung antibakterieller Beschichtungen oder Materialien für medizinische Geräte und Bioreaktoren hindeutet .

Antifouling-Materialien

Die amphiphile Natur von Copolymeren, die aus This compound abgeleitet sind, macht sie für Antifouling-Anwendungen geeignet. Diese Materialien können die Adhäsion von Biofilmen verhindern, was ein kritisches Problem in verschiedenen biomedizinischen Anwendungen ist, darunter chirurgische Geräte und Sensoren. Die Fähigkeit, die Biofilmbildung zu kontrollieren, ist entscheidend für die Aufrechterhaltung der Sterilität und Funktionalität medizinischer Geräte .

Arzneimittel-Abgabesysteme

Aufgrund seiner amphiphilen Eigenschaften kann This compound zur Herstellung von Micelleplexen verwendet werden, die Strukturen sind, die Arzneimittel zur gezielten Abgabe einkapseln können. Diese Anwendung ist besonders relevant im Bereich der Krebstherapie, wo eine gezielte Abgabe Nebenwirkungen reduzieren und die Wirksamkeit der Behandlung verbessern kann .

Bioreaktor-Entwicklung

Die antibakteriellen und Antifouling-Eigenschaften von Materialien, die aus This compound gewonnen werden, machen sie für die Verwendung in Bioreaktoren geeignet. Diese Eigenschaften können dazu beitragen, eine sterile Umgebung aufrechtzuerhalten, die für die Produktion von Pharmazeutika, Chemikalien und Lebensmittelprodukten unerlässlich ist .

Sensortechnologie

Sensoren, die aus Materialien hergestellt sind, die This compound enthalten, können von seinen Antifouling- und antibakteriellen Eigenschaften profitieren. Diese Sensoren könnten in verschiedenen Umgebungen eingesetzt werden, in denen die Biofilmbildung die Sensorgenauigkeit beeinträchtigen könnte, z. B. in Wasseraufbereitungsanlagen oder in der medizinischen Diagnostik .

Färben von Polyestermaterialien

Diese Verbindung wurde bei der Synthese von Dispersionsfarbstoffen für Polyestermaterialien verwendet. Die Farbstoffe, die aus This compound gewonnen werden, können ohne Träger bei verschiedenen Färbetemperaturen verwendet werden, was für die Textilherstellungsprozesse von Vorteil ist .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various biological targets .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, suggesting that they may interact with their targets in a complex manner .

Biochemical Pathways

Related compounds have been found to influence a variety of biological pathways .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties .

Result of Action

Related compounds have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by various environmental factors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one typically involves the reaction of dimethylamine with a suitable precursor, such as a methylhexanone derivative. One common method is the alkylation of dimethylamine with a halogenated methylhexanone under basic conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-((Dimethylamino)methyl)-5-methylhexan-2-one may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced reaction engineering techniques can further enhance the production yield and reduce the environmental impact of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Dimethylamino)methyl)-5-methylhexan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common

Biologische Aktivität

3-((Dimethylamino)methyl)-5-methylhexan-2-one, commonly referred to as DMMH, is an aliphatic ketone with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an intermediate in synthesizing tetrabenazine, a drug used in treating movement disorders like Huntington's disease and tardive dyskinesia. This article delves into the biological activity of DMMH, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The structure of DMMH features a dimethylamino group attached to a methyl group linked to a 5-methylhexan-2-one backbone. This unique configuration enhances its reactivity compared to simpler ketones. The compound's properties are critical for understanding its interactions within biological systems.

Pharmacological Applications

DMMH is primarily recognized for its role as an intermediate in the synthesis of tetrabenazine. The pharmacological relevance of DMMH stems from its ability to influence neurotransmitter levels in the brain, particularly dopamine, which is crucial in treating neurodegenerative disorders.

Key Applications:

- Intermediate in Drug Synthesis : DMMH is essential in producing tetrabenazine, which modulates dopamine levels.

- Potential Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that derivatives of DMMH may exhibit anti-inflammatory and analgesic effects, although comprehensive research is required to confirm these findings.

While specific mechanisms of action for DMMH remain largely uncharacterized, its structural similarities to piperidine derivatives suggest potential interactions with various biological targets. Piperidine derivatives are known for their diverse pharmacological activities, including modulation of neurotransmitter systems.

Research Findings and Case Studies

Research on DMMH has focused on its synthesis and biological interactions. Here are some notable findings:

- Synthesis Methods : Various synthetic routes have been developed for DMMH:

-

Biological Activity Studies :

- Neurotransmitter Modulation : Studies indicate that compounds derived from DMMH can significantly affect dopamine levels, which is beneficial for treating certain neurological conditions .

- Anti-inflammatory Effects : Initial investigations into the anti-inflammatory properties of DMMH derivatives suggest potential therapeutic applications, although further validation through clinical trials is necessary.

Comparative Analysis with Similar Compounds

The following table summarizes key features of DMMH compared to related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-((Dimethylamino)methyl)-5-methylhexan-2-one | 91342-74-4 | Intermediate in tetrabenazine synthesis; potential analgesic properties |

| Tetrabenazine | 58-49-1 | Used for treating movement disorders; directly related to DMMH |

| Dimethylaminomethylphenylacetone | 91194-19-7 | Contains phenyl group; similar applications |

Eigenschaften

IUPAC Name |

3-[(dimethylamino)methyl]-5-methylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDJYGZCMGEQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697484 | |

| Record name | 3-[(Dimethylamino)methyl]-5-methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91342-74-4 | |

| Record name | 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91342-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Dimethylamino)methyl)-5-methyl-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091342744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Dimethylamino)methyl]-5-methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexanone, 3-[(dimethylamino)methyl]-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABF5VHY44N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.